Cas no 1178127-28-0 (N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide)

N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- N-[[1-(2,2,2-Trifluoroethyl)-3-pyrrolidinyl]methyl]-2-propenamide
- EN300-25139214
- 1178127-28-0
- Z594549828
- N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide
- N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide
-
- MDL: MFCD12165667
- Inchi: 1S/C10H15F3N2O/c1-2-9(16)14-5-8-3-4-15(6-8)7-10(11,12)13/h2,8H,1,3-7H2,(H,14,16)
- InChI Key: BJTUDPAAJKJISX-UHFFFAOYSA-N
- SMILES: FC(CN1CCC(CNC(C=C)=O)C1)(F)F
Computed Properties
- Exact Mass: 236.11364759g/mol
- Monoisotopic Mass: 236.11364759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.150±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 310.7±42.0 °C(Predicted)
- pka: 14.80±0.46(Predicted)
N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25139214-0.25g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
Enamine | EN300-25139214-2.5g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
Enamine | EN300-25139214-0.5g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
Enamine | EN300-25139214-5g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 90% | 5g |
$2235.0 | 2023-09-15 | |
Enamine | EN300-25139214-1.0g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
Enamine | EN300-25139214-0.05g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
Enamine | EN300-25139214-1g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 90% | 1g |
$770.0 | 2023-09-15 | |
Enamine | EN300-25139214-10g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 90% | 10g |
$3315.0 | 2023-09-15 | |
Enamine | EN300-25139214-0.1g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
Enamine | EN300-25139214-10.0g |
N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide |
1178127-28-0 | 95% | 10.0g |
$3315.0 | 2024-06-19 |
N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide Related Literature
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide
Recent Advances in the Study of N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide (CAS: 1178127-28-0)
In recent years, the compound N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide (CAS: 1178127-28-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoroethyl-pyrrolidine scaffold and acrylamide moiety, has shown promising potential in various therapeutic applications, particularly in the development of targeted covalent inhibitors. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide has been optimized in recent studies to improve yield and purity. Researchers have employed a multi-step synthetic route starting from commercially available pyrrolidine derivatives, followed by functionalization with trifluoroethyl groups and subsequent acrylamide conjugation. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been utilized to confirm the structural integrity of the compound. These synthetic advancements have facilitated further pharmacological evaluations and structure-activity relationship (SAR) studies.
One of the most notable applications of this compound lies in its role as a covalent inhibitor targeting specific cysteine residues in proteins. Recent studies have demonstrated its efficacy in inhibiting kinases and other enzymes involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The covalent binding mechanism, mediated by the acrylamide group, ensures prolonged target engagement, making it a valuable tool for both therapeutic and investigative purposes.
In addition to its kinase inhibitory properties, N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide has shown promise in modulating immune responses. Preclinical studies in animal models of autoimmune diseases have revealed its ability to suppress pro-inflammatory cytokine production, suggesting potential applications in treating conditions such as rheumatoid arthritis and multiple sclerosis. These findings are supported by transcriptomic and proteomic analyses, which indicate downstream effects on key signaling pathways like NF-κB and JAK-STAT.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further optimization and formulation studies. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the development of this compound into viable therapeutic candidates.
In conclusion, N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide (CAS: 1178127-28-0) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Ongoing research continues to uncover its potential in targeting diverse biological pathways, paving the way for innovative treatments in oncology, immunology, and beyond. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
1178127-28-0 (N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide) Related Products
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)



